![molecular formula C17H19NO3 B8150163 (S)-ethyl 2-amino-3-(3'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150163.png)
(S)-ethyl 2-amino-3-(3'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl structure with a hydroxyl group and an amino acid ester moiety, making it a versatile molecule for synthetic and medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Functional Group Introduction: The hydroxyl group is introduced via selective hydroxylation reactions.
Amino Acid Ester Formation: The amino acid ester moiety is formed through esterification reactions involving ethyl chloroformate and the corresponding amino acid.
Chirality Induction: The chiral center is introduced using enantioselective synthesis techniques, often employing chiral catalysts or auxiliaries to ensure high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield biphenyl ketones, while substitution reactions can introduce halogens or other functional groups onto the biphenyl rings.
Scientific Research Applications
(S)-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid: Similar structure but with additional hydroxyl groups.
(S)-methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate: A methyl ester analog with similar biological activity.
Uniqueness
(S)-ethyl 2-amino-3-(3’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific biphenyl structure and chiral center, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[3-(3-hydroxyphenyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-21-17(20)16(18)10-12-5-3-6-13(9-12)14-7-4-8-15(19)11-14/h3-9,11,16,19H,2,10,18H2,1H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFJUAMCVNDOHK-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
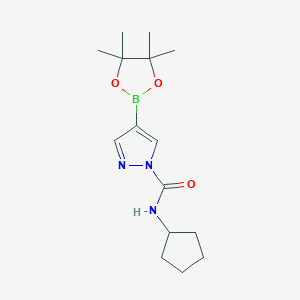
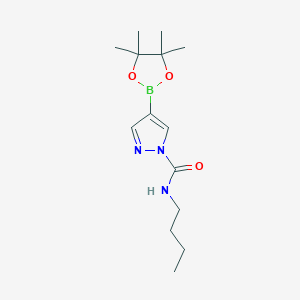
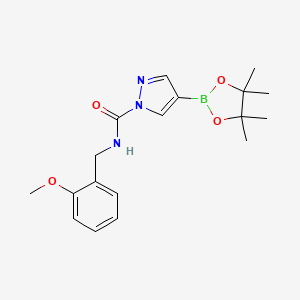
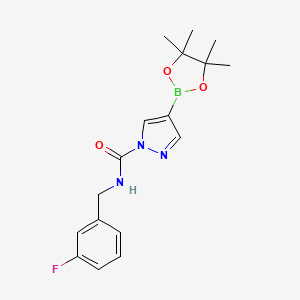
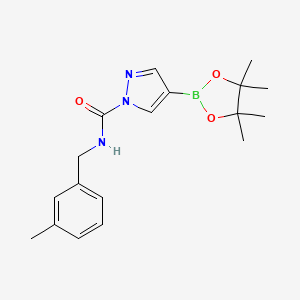
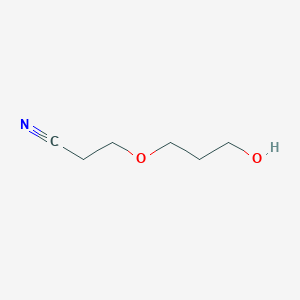
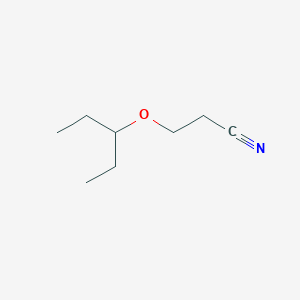
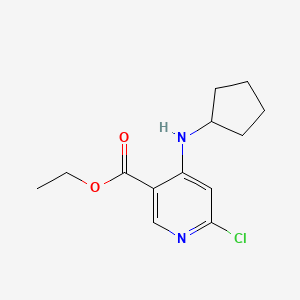
![(S)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate](/img/structure/B8150138.png)
![(S)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150145.png)
![(S)-ethyl 2-amino-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150151.png)
![(S)-ethyl 2-amino-3-(3'-methoxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150153.png)
![(S)-Ethyl 2-amino-3-(4'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150169.png)
![(S)-ethyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150177.png)
